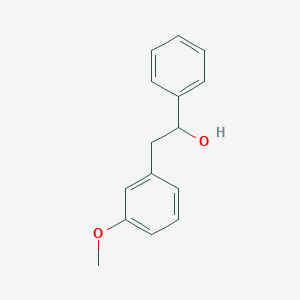

2-(3-Methoxyphenyl)-1-phenylethan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-methoxyphenyl)-1-phenylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O2/c1-17-14-9-5-6-12(10-14)11-15(16)13-7-3-2-4-8-13/h2-10,15-16H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPRARTRWKLFGES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CC(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical and physical properties of 2-(3-Methoxyphenyl)-1-phenylethan-1-ol

An In-depth Technical Guide to the Chemical and Physical Properties of 2-(3-Methoxyphenyl)-1-phenylethan-1-ol

Introduction

2-(3-Methoxyphenyl)-1-phenylethan-1-ol is a secondary alcohol belonging to the benzenoid class of organic compounds. Its structure, featuring a phenyl group and a 3-methoxyphenyl group attached to an ethanol backbone, makes it a subject of interest in synthetic organic chemistry. This guide provides a comprehensive overview of its chemical and physical properties, detailed protocols for its synthesis and characterization, and essential safety information. The content herein is curated for researchers, scientists, and professionals in drug development who require a technical understanding of this molecule. The molecular structure consists of a central ethanol core, with one hydrogen of the methyl group substituted by a 3-methoxyphenyl group and one hydrogen of the methylene group substituted by a phenyl group.

Physicochemical Properties

The fundamental properties of 2-(3-Methoxyphenyl)-1-phenylethan-1-ol are summarized below. These properties are critical for predicting its behavior in various chemical and biological systems.

| Property | Value | Source |

| IUPAC Name | 2-(3-methoxyphenyl)-1-phenylethan-1-ol | PubChem[1] |

| CAS Number | 237763-20-1 | PubChem[1] |

| Molecular Formula | C₁₅H₁₆O₂ | PubChem[1] |

| Molecular Weight | 228.29 g/mol | PubChem[1] |

| Appearance | Not explicitly available; likely a solid or oil at room temperature. | |

| XLogP3 | 2.9 | PubChem[2] |

| Hydrogen Bond Donor Count | 1 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[3] |

| Rotatable Bond Count | 4 | PubChem[3] |

Synthesis and Mechanistic Insights

A common and reliable method for the synthesis of 2-(3-Methoxyphenyl)-1-phenylethan-1-ol is the reduction of its corresponding ketone, 2-(3-methoxyphenyl)-1-phenylethan-1-one. This transformation is a cornerstone of organic synthesis, converting a carbonyl group into a secondary alcohol.

Causality in Reagent Selection: NaBH₄ vs. LiAlH₄

The choice of reducing agent is critical. Sodium borohydride (NaBH₄) is often preferred for this type of reduction over more potent agents like lithium aluminum hydride (LiAlH₄).[4][5]

-

Selectivity and Safety: NaBH₄ is a milder reducing agent, primarily effective for aldehydes and ketones.[5][6] This selectivity prevents unwanted side reactions with other functional groups that might be present in more complex molecules. It is also significantly safer to handle, as it can be used in protic solvents like ethanol or methanol, whereas LiAlH₄ reacts violently with such solvents and requires strictly anhydrous conditions, typically in ethers like diethyl ether or THF.[4]

-

Mechanism of Action: The reduction proceeds via nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon.[5][7] The resulting alkoxide intermediate is then protonated during an aqueous or acidic workup step to yield the final alcohol product.[5][7]

Synthetic Workflow Diagram

The following diagram illustrates the workflow for the synthesis and subsequent purification and analysis of 2-(3-Methoxyphenyl)-1-phenylethan-1-ol.

Sources

- 1. 2-(3-Methoxyphenyl)-1-phenylethan-1-ol | C15H16O2 | CID 12499847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-(3-Methoxyphenyl)-1-phenylethanol | C15H16O2 | CID 15680503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-(3-Methoxyphenyl)-1-phenylethan-1-one | C15H14O2 | CID 2759614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. www1.chem.umn.edu [www1.chem.umn.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

Thermodynamic stability of 2-(3-Methoxyphenyl)-1-phenylethan-1-ol

An In-depth Technical Guide on the Thermodynamic Stability of 2-(3-Methoxyphenyl)-1-phenylethan-1-ol

Abstract

The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, directly influencing its safety, efficacy, and shelf-life. This guide provides a comprehensive technical analysis of the thermodynamic stability of 2-(3-Methoxyphenyl)-1-phenylethan-1-ol, a diarylethanol derivative. By integrating theoretical principles with practical experimental methodologies, this document serves as an authoritative resource for researchers, scientists, and drug development professionals. We will explore the intrinsic physicochemical properties of the molecule, delineate its potential degradation pathways—including oxidation, dehydration, and thermal decomposition—and present a robust framework for its experimental evaluation using forced degradation and long-term stability studies. The causality behind experimental design and the application of modern analytical techniques for the identification and quantification of degradation products are central themes of this guide.

Introduction: The Imperative of Stability in Drug Development

In pharmaceutical sciences, stability refers to the capacity of a drug substance or product to remain within established specifications to maintain its identity, strength, quality, and purity throughout its shelf life.[1] An unstable compound can lead to a loss of potency, the formation of toxic degradation products, and altered bioavailability, thereby compromising patient safety and therapeutic outcomes. The International Council for Harmonisation (ICH) has established stringent guidelines for stability testing (ICH Q1A-Q1F) to ensure that all pharmaceutical products are rigorously evaluated.[2]

2-(3-Methoxyphenyl)-1-phenylethan-1-ol is a secondary benzylic alcohol. Its structure, featuring two aromatic rings and a hydroxyl group on a benzylic carbon, presents specific chemical liabilities that warrant a thorough investigation of its thermodynamic stability. This guide provides the foundational knowledge and practical protocols to systematically assess and understand the stability profile of this molecule.

Physicochemical Profile of 2-(3-Methoxyphenyl)-1-phenylethan-1-ol

A comprehensive understanding of a molecule's physicochemical properties is the first step in predicting its stability.

| Property | Value | Source |

| IUPAC Name | 2-(3-methoxyphenyl)-1-phenylethan-1-ol | PubChem[3] |

| Molecular Formula | C₁₅H₁₆O₂ | PubChem[3] |

| Molecular Weight | 228.29 g/mol | PubChem[3] |

| CAS Number | 237763-20-1 | PubChem[3] |

| Structure | A secondary alcohol with two phenyl rings, one of which is substituted with a methoxy group at the meta-position. | - |

Theoretical Framework: Drivers of Molecular Stability and Degradation

The thermodynamic stability of a molecule is governed by its Gibbs free energy (G). A chemical reaction, such as degradation, is spontaneous if the change in Gibbs free energy (ΔG) is negative. This is defined by the equation:

ΔG = ΔH - TΔS

Where:

-

ΔH is the change in enthalpy (heat of reaction). Bond breaking requires energy (endothermic), while bond formation releases energy (exothermic).

-

T is the temperature in Kelvin.

-

ΔS is the change in entropy (disorder). Degradation reactions that break one molecule into multiple smaller ones generally have a positive ΔS.

For 2-(3-Methoxyphenyl)-1-phenylethan-1-ol, several structural features are key determinants of its reactivity and potential instability:

-

Benzylic Hydroxyl Group: The C-O bond of the secondary alcohol is a primary site for chemical reactions. The carbon atom bearing the hydroxyl group is benzylic, meaning it is adjacent to a phenyl ring. Carbocations at this position are stabilized by resonance, making the molecule susceptible to reactions proceeding through a carbocation intermediate, such as dehydration.

-

Secondary Alcohol: This functional group is readily susceptible to oxidation to form a ketone.[4]

-

Aromatic Rings: While generally stable, the electron-rich phenyl rings can be involved in oxidative reactions or influence the reactivity of adjacent functional groups.

-

Methoxy Ether Group: The ether linkage is generally stable but can be cleaved under harsh acidic conditions.

Potential Degradation Pathways

Forced degradation, or stress testing, is performed to deliberately degrade a sample under conditions more severe than accelerated stability testing.[5] This helps to identify likely degradation products and establish degradation pathways.[6] For 2-(3-Methoxyphenyl)-1-phenylethan-1-ol, the primary anticipated degradation pathways are oxidation and dehydration.

Oxidative Degradation

As a secondary alcohol, 2-(3-Methoxyphenyl)-1-phenylethan-1-ol can be oxidized to its corresponding ketone, 2-(3-methoxyphenyl)-1-phenylethan-1-one.[7][8] This is one of the most common degradation pathways for secondary alcohols.[9] The reaction involves the removal of the hydrogen from the hydroxyl group and the hydrogen from the carbon atom attached to it.[8]

-

Stressor: Oxidizing agents (e.g., hydrogen peroxide, AIBN).

-

Product: 2-(3-methoxyphenyl)-1-phenylethan-1-one.

Acid-Catalyzed Dehydration

In the presence of an acid catalyst, the hydroxyl group can be protonated, forming a good leaving group (water). Departure of the water molecule generates a resonance-stabilized secondary benzylic carbocation. Subsequent elimination of a proton from the adjacent carbon atom results in the formation of an alkene, 1-(3-methoxyphenyl)-2-phenyl-ethene.

-

Stressor: Acidic conditions (e.g., HCl, H₂SO₄) and heat.

-

Product: 1-(3-methoxyphenyl)-2-phenyl-ethene (Stilbene derivative).

Thermal Degradation

At elevated temperatures, molecules can gain sufficient energy to overcome activation barriers for bond cleavage. For benzylic alcohols, thermal decomposition can lead to fragmentation.[10] While the exact pathway for this specific molecule requires experimental determination, plausible bond cleavages include the C-C bond between the two aromatic systems and the benzylic C-O bond. Studies on benzyl alcohol have shown that sonication, which generates localized high heat, can induce degradation to products like benzene, toluene, and benzaldehyde.[11][12]

-

Stressor: High temperature.

-

Products: A complex mixture of smaller aromatic and aliphatic fragments.

Photodegradation

Aromatic compounds can absorb UV light, which can promote electrons to higher energy states and lead to photochemical reactions. The ICH Q1B guideline provides a framework for photostability testing.[13][14] The molecule should be exposed to a controlled light source, and degradation should be monitored.

-

Stressor: Exposure to UV and visible light.

-

Products: Can be complex and may include radicals, photo-oxidation, or photo-rearrangement products.

Caption: Primary degradation pathways for 2-(3-Methoxyphenyl)-1-phenylethan-1-ol.

Experimental Design for Stability Assessment

A robust stability testing program involves both forced degradation studies and long-term/accelerated studies under ICH-prescribed conditions.[2][15]

Forced Degradation (Stress Testing) Protocol

The goal is to achieve 5-20% degradation of the drug substance to ensure that the analytical method is capable of detecting the degradation products.[6]

| Stress Condition | Protocol | Rationale |

| Acid Hydrolysis | Dissolve the compound (e.g., 1 mg/mL) in 0.1 M HCl. Heat at 60-80°C for a specified time (e.g., 2, 6, 12, 24 hours). Neutralize samples before analysis. | To identify acid-labile functional groups and simulate acidic environments.[5] Promotes dehydration of the benzylic alcohol. |

| Base Hydrolysis | Dissolve the compound (e.g., 1 mg/mL) in 0.1 M NaOH. Heat at 60-80°C for a specified time. Neutralize samples before analysis. | To identify base-labile functional groups.[5] While less likely for this structure, it is a standard stress condition. |

| Oxidation | Dissolve the compound (e.g., 1 mg/mL) in a solution of 3-30% hydrogen peroxide. Store at room temperature for a specified time. | To induce oxidative degradation.[16] This is a critical test for the secondary alcohol moiety. |

| Thermal Degradation | Store the solid compound in an oven at a high temperature (e.g., 105°C) or a temperature just below its melting point for several days. A solution can also be refluxed. | To assess the impact of heat, which can occur during manufacturing and storage.[17] |

| Photostability | Expose the solid compound and a solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[14] Use a dark control. | To determine if the compound is sensitive to light, which informs packaging requirements.[18] |

Long-Term and Accelerated Stability Studies

These studies are designed to predict the shelf-life of the drug substance under its proposed storage conditions.[15]

-

Long-Term Testing: 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.

-

Accelerated Testing: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.

Samples are pulled at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months) and analyzed for degradation.

Caption: Workflow for comprehensive stability assessment.

Analytical Methodologies for Stability Monitoring

The development of a stability-indicating analytical method is paramount. This method must be able to separate, detect, and quantify the API in the presence of its degradation products.[19] A variety of analytical techniques are employed for this purpose.[20]

| Analytical Technique | Application in Stability Testing |

| High-Performance Liquid Chromatography (HPLC) | The primary technique for separating the API from its degradants.[19] A reversed-phase HPLC method with UV or Photodiode Array (PDA) detection is typically developed and validated to quantify the assay of the API and the levels of known and unknown impurities. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Used to identify the degradation products.[1] By coupling HPLC with a mass spectrometer, the molecular weight of each impurity can be determined, providing crucial information for structural elucidation. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information and is the definitive technique for elucidating the chemical structure of unknown degradation products that have been isolated.[19] |

| Gas Chromatography (GC) | Can be used for analyzing volatile degradation products that may not be amenable to HPLC analysis.[1] |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | Useful for identifying changes in functional groups. For example, the appearance of a strong carbonyl (C=O) stretch would be indicative of oxidation to the ketone. |

Conclusion

The thermodynamic stability of 2-(3-Methoxyphenyl)-1-phenylethan-1-ol is dictated by its inherent chemical structure, particularly the secondary benzylic alcohol moiety. The principal degradation pathways are anticipated to be oxidation to the corresponding ketone and acid-catalyzed dehydration to a stilbene derivative. A systematic investigation using forced degradation studies coupled with a validated, stability-indicating HPLC method is essential to fully characterize its stability profile. The insights gained from such studies are not merely a regulatory requirement but a fundamental component of scientific due diligence, ensuring the development of a safe, effective, and high-quality chemical entity for its intended application. This guide provides the theoretical and practical framework necessary to conduct a thorough and scientifically sound stability assessment.

References

- Analytical Techniques In Stability Testing. (2025, March 24).

- Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023, January 1). LCGC.

- Stability Testing of Pharmaceuticals: Why is it important? (2023, February 16). Synergy Bioscience.

- Forced Degradation to Develop Stability-indicating Methods. (2012, January 1). Pharmaceutical Outsourcing.

-

Analytical Techniques for the Assessment of Drug Stability. (n.d.). ResearchGate. [Link]

- Stability Testing of Pharmaceuticals: Procedures and Best Practices. (2025, May 6). Lab Manager.

-

Alcohol Oxidation Mechanisms and Practice Problems. (2024, April 5). Chemistry Steps. [Link]

-

Shock wave study of the thermal decomposition of benzyl alcohol. (1994, October 31). OSTI.GOV. [Link]

-

Degradation products generated by sonication of benzyl alcohol... (2000, September 15). PubMed. [Link]

-

Oxidation of alcohols. (n.d.). Chemguide. [Link]

-

Degradation products generated by sonication of benzyl alcohol... (2000). Chemical and Pharmaceutical Bulletin. [Link]

- Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Drug Discovery & Development.

-

Oxidation of Alcohols. (2021, July 31). Chemistry LibreTexts. [Link]

- Overview Of Degradation Studies For Pharmaceutical Drug Candidates. (2024, April 4). Metrics Contract Services.

-

Oxidation of Alcohols to Aldehydes and Ketones. (2019, December 7). BYJU'S. [Link]

-

Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). ResearchGate. [Link]

-

STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. (n.d.). ICH. [Link]

-

Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). European Medicines Agency. [Link]

-

2-(3-Methoxyphenyl)-1-phenylethan-1-ol. (n.d.). PubChem. [Link]

Sources

- 1. synergybioscience.com [synergybioscience.com]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. 2-(3-Methoxyphenyl)-1-phenylethan-1-ol | C15H16O2 | CID 12499847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. byjus.com [byjus.com]

- 5. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 6. pharmoutsourcing.com [pharmoutsourcing.com]

- 7. Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps [chemistrysteps.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Shock wave study of the thermal decomposition of benzyl alcohol (Conference) | OSTI.GOV [osti.gov]

- 11. cpb.pharm.or.jp [cpb.pharm.or.jp]

- 12. Degradation products generated by sonication of benzyl alcohol, a sample preparation solvent for the determination of residual solvents in pharmaceutical bulks, on capillary gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. database.ich.org [database.ich.org]

- 14. ema.europa.eu [ema.europa.eu]

- 15. Stability Testing of Pharmaceuticals: Procedures and Best Practices | Lab Manager [labmanager.com]

- 16. ijpsjournal.com [ijpsjournal.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. ajpsonline.com [ajpsonline.com]

- 19. sepscience.com [sepscience.com]

- 20. researchgate.net [researchgate.net]

The Emergence of 2-(3-Methoxyphenyl)-1-phenylethan-1-ol Derivatives: A Technical Guide for a New Frontier in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Architectural Allure of 1,2-Diarylethanols

The 1,2-diarylethanol framework represents a privileged scaffold in medicinal chemistry, a structural motif that has given rise to a plethora of biologically active molecules. Its inherent conformational flexibility, combined with the vast potential for aromatic substitution, allows for the precise tuning of pharmacodynamic and pharmacokinetic properties. This guide delves into the specific subclass of 2-(3-Methoxyphenyl)-1-phenylethan-1-ol derivatives, exploring their synthetic accessibility, rich chemical space, and promising therapeutic applications. While the parent compound, 2-(3-Methoxyphenyl)-1-phenylethan-1-ol, serves as our foundational structure, the true potential lies in its derivatives, which have shown promise in diverse therapeutic areas, most notably as anticancer agents that target the fundamental cellular machinery of mitosis.

Historically, the significance of the diaryl motif connected by a two-carbon bridge was cemented by the discovery of Combretastatin A-4 (CA-4), a natural product isolated from the African bush willow Combretum caffrum.[1] CA-4 is a potent inhibitor of tubulin polymerization, a critical process for cell division, and has become a benchmark for the design of new anticancer drugs.[2][3] The 2-(3-Methoxyphenyl)-1-phenylethan-1-ol scaffold can be viewed as a structural analog of combretastatins, sharing the core diaryl feature that is crucial for interaction with the colchicine binding site on β-tubulin. This guide will illuminate the path from chemical synthesis to biological validation, providing the field-proven insights necessary to navigate the development of this promising class of compounds.

PART 1: Synthetic Strategies and Methodologies

The synthesis of 2-(3-Methoxyphenyl)-1-phenylethan-1-ol and its derivatives relies on established and versatile organic chemistry transformations. The choice of synthetic route is often dictated by the desired substitution patterns on the aromatic rings and the required stereochemistry of the ethanolic bridge.

Grignard and Organolithium Addition to Carbonyls

A primary and straightforward approach involves the nucleophilic addition of an organometallic reagent to a carbonyl compound. This method offers a convergent and efficient way to construct the core C-C bond of the scaffold.

-

Route A: Addition of a 3-methoxyphenylmethyl magnesium halide (a Grignard reagent) to benzaldehyde.

-

Route B: Addition of a phenyl magnesium halide to 2-(3-methoxyphenyl)acetaldehyde.

The causality behind this choice lies in its reliability and the commercial availability of a wide range of substituted benzaldehydes and phenylacetic acids (precursors to the required acetaldehydes).

Caption: Convergent synthesis of the core scaffold via Grignard addition.

Palladium-Catalyzed Cross-Coupling Reactions

For more complex derivatives, modern cross-coupling methods provide superior functional group tolerance and modularity. A notable example is the palladium-catalyzed 1,2-diarylation of vinyl esters, which offers a one-step access to 1,2-diarylethanol derivatives under mild conditions. This approach is particularly valuable for creating libraries of compounds for structure-activity relationship (SAR) studies.

Experimental Protocol: Grignard Synthesis of 2-(3-Methoxyphenyl)-1-phenylethan-1-ol (Route A)

This protocol describes a representative synthesis. All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

-

Preparation of Grignard Reagent:

-

To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).

-

Add a small crystal of iodine to activate the magnesium.

-

Add a solution of 3-methoxybenzyl chloride (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise via the dropping funnel. The reaction is initiated by gentle heating.

-

Once the exothermic reaction begins, maintain a gentle reflux by controlling the rate of addition. After the addition is complete, continue to stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

-

-

Reaction with Benzaldehyde:

-

Cool the Grignard solution to 0 °C in an ice bath.

-

Add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure 2-(3-Methoxyphenyl)-1-phenylethan-1-ol.

-

PART 2: Biological Activities and Therapeutic Potential

The 1,2-diarylethanol scaffold is a versatile pharmacophore, with derivatives exhibiting a wide range of biological activities. The primary focus for this class of compounds has been in oncology, but promising activity has also been observed against microbial pathogens.

Anticancer Activity: Targeting the Microtubule Cytoskeleton

The most significant therapeutic potential of 2-(3-Methoxyphenyl)-1-phenylethan-1-ol derivatives lies in their activity as tubulin polymerization inhibitors .[4] Microtubules are dynamic polymers essential for forming the mitotic spindle, which segregates chromosomes during cell division.[5] Agents that interfere with microtubule dynamics can arrest cells in the G2/M phase of the cell cycle, ultimately leading to programmed cell death (apoptosis).[5][6]

Many potent tubulin inhibitors, including the natural product CA-4, bind to the colchicine site on β-tubulin.[2][3] The 2-(3-Methoxyphenyl)-1-phenylethan-1-ol scaffold acts as a cis-restricted combretastatin analog, where the two aromatic rings are positioned to mimic the active cis-stilbene conformation of CA-4. The 3-methoxyphenyl ring serves as an analog to the crucial 3,4,5-trimethoxyphenyl A-ring of CA-4, which is known to be a key pharmacophoric element for high-affinity binding.[1]

Caption: Mechanism of action for tubulin polymerization inhibitors.

Antibacterial Activity

Recent studies have demonstrated that 1,2-diarylethanol derivatives possess antibacterial properties.[7] Their mechanism of action is thought to involve disruption of the bacterial cell membrane and the generation of oxidative stress, leading to DNA damage.[7] The lipophilic nature of the diaryl scaffold allows for insertion into the lipid bilayer of bacterial membranes. This activity is particularly relevant in the era of increasing antibiotic resistance, opening a new avenue for the development of novel antimicrobial agents.

Table 1: Comparative Cytotoxic Activity of Diaryl Tubulin Inhibitors

| Compound Class | Representative Compound | Cancer Cell Line | IC₅₀ (nM) | Reference |

| Combretastatin Analog | 3-Aroylindole (Compound 10) | NUGC3 (Stomach) | 1.1 | [8] |

| Combretastatin Analog | 3-Aroylindole (Compound 10) | A549 (Lung) | 1.3 | [8] |

| Quinazolinone Derivative | Compound 38 | Ovarian (1A9) | <10 | [4] |

| Indole Derivative | Compound 3g | MCF-7 (Breast) | 2940 | [9] |

| Indole Derivative | Compound 3g | A375 (Melanoma) | 570 | [9] |

Note: This table presents data for structurally related compounds to illustrate the potency of the diaryl scaffold as a tubulin inhibitor. IC₅₀ values represent the concentration required to inhibit cell growth by 50%.

PART 3: Structure-Activity Relationship (SAR) Insights

The biological activity of 2-(3-Methoxyphenyl)-1-phenylethan-1-ol derivatives is highly dependent on their chemical structure. Extensive SAR studies on related combretastatin analogs provide a robust framework for optimizing the potency and selectivity of new compounds.

-

The 'A' Ring (3-Methoxyphenyl): The substitution pattern on this ring is critical. The 3-methoxy group is a key feature. In many potent analogs, this ring is a 3,4,5-trimethoxyphenyl moiety.[1][8] The methoxy groups are believed to form crucial hydrogen bonds within the colchicine binding pocket of tubulin. Modifications here generally lead to a decrease in activity.

-

The 'B' Ring (Phenyl): This ring offers greater flexibility for modification. Introducing various substituents can modulate potency, improve solubility, and overcome drug resistance.[1] For example, adding electron-withdrawing groups or heterocyclic moieties can enhance activity.

-

The Ethanolic Bridge: The stereochemistry of the hydroxyl group is important. The relative orientation of the two aryl rings, locked by the sp³-hybridized carbons, must mimic the active cis-conformation of stilbene-based inhibitors like CA-4.[3]

Caption: Key SAR takeaways for the 1,2-diarylethanol scaffold.

Experimental Protocol: Tubulin Polymerization Assay

This fluorescence-based assay is a standard method for quantifying the inhibitory effect of a compound on tubulin assembly.

-

Reagent Preparation:

-

Prepare a tubulin solution (e.g., >99% pure bovine brain tubulin) in a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).

-

Prepare a GTP stock solution (100 mM).

-

Prepare a fluorescent reporter solution (e.g., DAPI) in the general tubulin buffer.

-

Prepare serial dilutions of the test compound (e.g., 2-(3-Methoxyphenyl)-1-phenylethan-1-ol derivative) and a positive control (e.g., Combretastatin A-4) in DMSO.

-

-

Assay Procedure:

-

In a 96-well microplate, add the general tubulin buffer, the fluorescent reporter, and the tubulin solution to each well.

-

Add the test compound dilutions to the respective wells. Include wells for a positive control, a negative control (DMSO vehicle), and a baseline (buffer only).

-

Pre-incubate the plate at 37 °C for 5 minutes.

-

Initiate polymerization by adding GTP to all wells (final concentration ~1 mM).

-

Immediately begin monitoring the fluorescence intensity (e.g., excitation at 360 nm, emission at 450 nm) at 37 °C in a plate reader, taking readings every minute for 60 minutes.

-

-

Data Analysis:

-

Subtract the baseline fluorescence from all readings.

-

Plot fluorescence intensity versus time for each concentration.

-

Determine the rate of polymerization from the linear portion of the curve.

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

-

Determine the IC₅₀ value (the concentration that inhibits tubulin polymerization by 50%) by fitting the data to a dose-response curve.

-

Conclusion and Future Perspectives

The 2-(3-Methoxyphenyl)-1-phenylethan-1-ol scaffold and its derivatives represent a compelling and underexplored area for drug discovery. Drawing from the deep well of knowledge surrounding combretastatins and other 1,2-diaryl compounds, researchers are well-equipped to rationally design potent and selective therapeutic agents. The primary trajectory for these molecules is in the development of novel anticancer drugs that target the microtubule network, a clinically validated and highly successful strategy. Future work should focus on optimizing the 'B' ring to enhance potency and improve drug-like properties, exploring novel heterocyclic isosteres, and performing stereoselective syntheses to isolate the most active enantiomers. Furthermore, the nascent discovery of their antibacterial activities warrants deeper investigation, potentially leading to dual-action agents or entirely new classes of antibiotics. This technical guide serves as a foundational resource, empowering scientists to unlock the full therapeutic potential of this versatile chemical scaffold.

References

-

Ohsumi, K., Nakagawa, R., Fukuda, Y., Hatanaka, T., Morinaga, Y., Nihei, Y., Ohishi, K., Suga, Y., Akiyama, Y., & Tsuji, T. (2004). Concise synthesis and structure-activity relationships of combretastatin A-4 analogues, 1-aroylindoles and 3-aroylindoles, as novel classes of potent antitubulin agents. Journal of Medicinal Chemistry, 47(22), 5433-5444. [Link]

-

Gajewska, M., Koba, M., Kaczmarek, M., & Rytczak, P. (2021). 1,2-Diarylethanols—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. Molecules, 26(5), 1255. [Link]

-

Pettit, G. R. (2023). Discovery, synthesis, activities, structure–activity relationships, and clinical development of combretastatins and analogs as anticancer drugs. A comprehensive review. Natural Product Reports, 40(12), 2136-2172. [Link]

-

Jaroch, K., Sławiński, J., & Szafrański, K. (2016). Combretastatins: In vitro structure-activity relationship, mode of action and current clinical status. Pharmacological Reports, 68(5), 1266-1275. [Link]

-

de Oliveira, R. B., & da Silva, A. M. (2023). Combretastatins D series and analogues: from isolation, synthetic challenges and biological activities. RSC Medicinal Chemistry, 14(4), 586-610. [Link]

-

Romagnoli, R., Baraldi, P. G., Prencipe, F., Oliva, P., Ferretti, R., Tabrizi, M. A., Lopez-Cara, L. C., & Hamel, E. (2010). Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry, 18(14), 5127-5137. [Link]

-

El-Adl, K., El-Gazzar, M. G., & El-Hady, A. M. (2020). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 25(17), 3824. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12499847, 2-(3-Methoxyphenyl)-1-phenylethan-1-ol. Retrieved from [Link]

-

Li, L., Wang, H. K., Kuo, S. C., Wu, T. S., Mauger, A., Lin, C. M., & Lee, K. H. (2000). 6-Alkylamino- and 2,3-dihydro-3'-methoxy-2-phenyl-4-quinazolinones and related compounds: their synthesis, cytotoxicity, and inhibition of tubulin polymerization. Journal of Medicinal Chemistry, 43(22), 4170-4177. [Link]

-

Zhang, Y., Li, Y., Wang, Y., Zhang, Y., Wang, Y., Li, Y., & Li, J. (2023). Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. Molecules, 28(11), 4358. [Link]

- Google Patents. (n.d.). CN101279899A - Preparation method of 2-[2-(3-methoxyphenyl)ethyl]phenol.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Discovery, synthesis, activities, structure–activity relationships, and clinical development of combretastatins and analogs as anticancer drugs. A comprehensive review - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 3. Combretastatins: In vitro structure-activity relationship, mode of action and current clinical status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 6-Alkylamino- and 2,3-dihydro-3'-methoxy-2-phenyl-4-quinazolinones and related compounds: their synthesis, cytotoxicity, and inhibition of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1,2-Diarylethanols—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains [mdpi.com]

- 8. Concise synthesis and structure-activity relationships of combretastatin A-4 analogues, 1-aroylindoles and 3-aroylindoles, as novel classes of potent antitubulin agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation [mdpi.com]

Methodological & Application

Enantioselective Synthesis of Chiral 2-(3-Methoxyphenyl)-1-phenylethan-1-ol: Application Notes and Protocols

Introduction: The Significance of Chiral 1,2-Diarylethanols

Chiral 1,2-diarylethanol scaffolds are privileged structures in medicinal chemistry and materials science. The precise spatial arrangement of the two aryl rings and the hydroxyl group is often critical for biological activity and material properties. 2-(3-Methoxyphenyl)-1-phenylethan-1-ol, a member of this class, presents a significant synthetic challenge: the development of robust, scalable, and highly enantioselective protocols for its preparation. The subtle electronic and steric differences between the phenyl and 3-methoxyphenyl substituents demand a high degree of chiral recognition from the catalytic system. This guide provides detailed protocols and insights into three distinct and effective strategies for the enantioselective synthesis of this valuable chiral building block, tailored for researchers in drug development and synthetic chemistry.

Strategic Overview: Pathways to Enantiopurity

The synthesis of enantiomerically enriched 2-(3-Methoxyphenyl)-1-phenylethan-1-ol can be approached through several strategic disconnections. This guide will focus on three field-proven, catalytic methods that offer high levels of stereocontrol and operational simplicity:

-

Asymmetric Transfer Hydrogenation (ATH) of a Prochiral Ketone: This method involves the enantioselective reduction of the corresponding ketone, 2-(3-methoxyphenyl)-1-phenylethan-1-one, using a chiral transition-metal catalyst.

-

Asymmetric Aryl Addition to an Aldehyde: This approach builds the carbon skeleton and sets the stereocenter simultaneously through the enantioselective addition of a phenyl organometallic reagent to 3-methoxybenzaldehyde.

-

Enzymatic Kinetic Resolution (EKR) of the Racemic Alcohol: This biocatalytic method separates the enantiomers of a pre-synthesized racemic mixture of the target alcohol by selectively acylating one enantiomer.

The choice of strategy will depend on factors such as the availability of starting materials, desired enantiomer, and scalability requirements.

Protocol 1: Asymmetric Transfer Hydrogenation of 2-(3-Methoxyphenyl)-1-phenylethan-1-one

Asymmetric transfer hydrogenation is a powerful and practical method for the enantioselective reduction of ketones.[1] This protocol utilizes a well-defined ruthenium(II) catalyst bearing a chiral diamine ligand to efficiently deliver the desired chiral alcohol with high enantioselectivity.

Causality of Experimental Choices:

-

Catalyst System: A Ruthenium(II) complex coordinated to a chiral N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN) ligand is chosen for its demonstrated high efficiency and enantioselectivity in the reduction of aryl ketones. The chiral ligand creates a C2-symmetric environment that effectively differentiates the two faces of the prochiral ketone.

-

Hydrogen Source: A mixture of formic acid and triethylamine serves as a convenient and effective source of hydrogen, avoiding the need for high-pressure hydrogen gas.[1]

-

Solvent: Dichloromethane (DCM) is a common solvent for ATH reactions, offering good solubility for both the substrate and the catalyst.

Experimental Workflow Diagram:

Caption: Workflow for Asymmetric Transfer Hydrogenation.

Detailed Protocol:

-

Catalyst Preparation (in situ): In a dry Schlenk flask under an inert atmosphere (e.g., argon), add [RuCl2(p-cymene)]2 (0.005 mmol, 1 mol%) and (R,R)-TsDPEN (0.011 mmol, 2.2 mol%). Add anhydrous dichloromethane (5 mL) and stir the mixture at room temperature for 20 minutes to form the active catalyst.

-

Reaction Setup: In a separate flask, dissolve 2-(3-methoxyphenyl)-1-phenylethan-1-one (0.5 mmol) in dichloromethane (5 mL).

-

Hydrogenation: To the substrate solution, add the freshly prepared catalyst solution via cannula. Then, add a pre-mixed solution of formic acid (0.25 mL) and triethylamine (0.1 mL) dropwise over 5 minutes.

-

Reaction Monitoring: Heat the reaction mixture to 40 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction to room temperature and quench by the slow addition of water (10 mL). Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

-

Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the chiral alcohol.

-

Analysis: Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).

| Parameter | Value | Reference |

| Catalyst | [RuCl2(p-cymene)]2 / (R,R)-TsDPEN | [1] |

| Substrate | 2-(3-Methoxyphenyl)-1-phenylethan-1-one | [2] |

| Hydrogen Source | HCOOH / NEt3 | [1] |

| Solvent | Dichloromethane (DCM) | [1] |

| Temperature | 40 °C | General ATH conditions |

| Typical Yield | >90% | Estimated |

| Typical ee | >95% | Estimated |

Protocol 2: Asymmetric Addition of Phenylmagnesium Bromide to 3-Methoxybenzaldehyde

The catalytic asymmetric addition of organometallic reagents to aldehydes is a cornerstone of enantioselective synthesis. This protocol details the addition of phenylmagnesium bromide to 3-methoxybenzaldehyde, catalyzed by a chiral titanium-BINOL complex.

Causality of Experimental Choices:

-

Catalyst System: A complex of Ti(OiPr)4 and (S)-BINOL is employed as the chiral Lewis acid catalyst. The titanium center activates the aldehyde carbonyl group towards nucleophilic attack, while the chiral BINOL ligand creates a sterically defined pocket that directs the approach of the Grignard reagent to one face of the aldehyde.

-

Grignard Reagent: Phenylmagnesium bromide is a readily available and highly reactive source of the phenyl nucleophile.[3][4][5][6][7]

-

Solvent: Anhydrous tetrahydrofuran (THF) is the solvent of choice as it is aprotic and effectively solvates the Grignard reagent.

Experimental Workflow Diagram:

Caption: Workflow for Asymmetric Grignard Addition.

Detailed Protocol:

-

Catalyst Preparation: In a flame-dried Schlenk flask under argon, dissolve (S)-BINOL (0.1 mmol, 20 mol%) in anhydrous THF (5 mL). Add Ti(OiPr)4 (0.1 mmol, 20 mol%) and stir the mixture at room temperature for 30 minutes.

-

Reaction Setup: Cool the catalyst solution to -20 °C (e.g., using a dry ice/acetonitrile bath). Add 3-methoxybenzaldehyde (0.5 mmol) to the cooled solution.

-

Grignard Addition: Slowly add a 1.0 M solution of phenylmagnesium bromide in THF (0.6 mL, 0.6 mmol) dropwise to the reaction mixture over 20 minutes, maintaining the temperature at -20 °C.

-

Reaction Monitoring: Stir the reaction at -20 °C for 6-12 hours. Monitor the consumption of the aldehyde by TLC.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of NH4Cl (10 mL) at -20 °C. Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 15 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate in vacuo. Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate) to yield the desired chiral alcohol.

-

Analysis: Determine the enantiomeric excess of the product by chiral HPLC.

| Parameter | Value | Reference |

| Catalyst | Ti(OiPr)4 / (S)-BINOL | General procedure |

| Aldehyde | 3-Methoxybenzaldehyde | [8][9][10][11] |

| Grignard Reagent | Phenylmagnesium Bromide | [3][4][5][6][7] |

| Solvent | Tetrahydrofuran (THF) | [3][4][5][6][7] |

| Temperature | -20 °C | General procedure |

| Typical Yield | 70-85% | Estimated |

| Typical ee | 85-95% | Estimated |

Protocol 3: Lipase-Catalyzed Kinetic Resolution of Racemic 2-(3-Methoxyphenyl)-1-phenylethan-1-ol

Enzymatic kinetic resolution offers a green and highly selective method for obtaining chiral compounds. This protocol employs a commercially available lipase to selectively acylate one enantiomer of the racemic alcohol, allowing for the separation of the unreacted enantiomer and the acylated product.

Causality of Experimental Choices:

-

Biocatalyst: Candida antarctica lipase B (CALB), often immobilized (e.g., Novozym® 435), is a robust and highly enantioselective enzyme for the resolution of a wide range of secondary alcohols.

-

Acyl Donor: Isopropenyl acetate is an efficient acyl donor that drives the reaction forward due to the formation of acetone as a byproduct, which is then removed.

-

Solvent: A non-polar organic solvent like toluene is used to ensure the enzyme remains active and to facilitate product separation.

Experimental Workflow Diagram:

Caption: Workflow for Enzymatic Kinetic Resolution.

Detailed Protocol:

-

Synthesis of Racemic Alcohol: Prepare racemic 2-(3-methoxyphenyl)-1-phenylethan-1-ol by the reduction of 2-(3-methoxyphenyl)-1-phenylethan-1-one with sodium borohydride in methanol.

-

Reaction Setup: To a solution of racemic 2-(3-methoxyphenyl)-1-phenylethan-1-ol (1 mmol) in toluene (10 mL), add isopropenyl acetate (1.5 mmol).

-

Enzymatic Resolution: Add immobilized Candida antarctica lipase B (Novozym® 435, 50 mg) to the reaction mixture. Stir the suspension at 40 °C.

-

Reaction Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral HPLC to determine the enantiomeric excess of the remaining alcohol and the formed acetate. The reaction is typically stopped at or near 50% conversion to achieve high ee for both products.

-

Work-up: Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.

-

Purification: Concentrate the filtrate under reduced pressure. Separate the unreacted alcohol and the acetylated product by flash column chromatography (silica gel, hexane/ethyl acetate).

-

Analysis: Determine the enantiomeric excess of both the recovered alcohol and the acetate product by chiral HPLC.

| Parameter | Value | Reference |

| Biocatalyst | Candida antarctica lipase B (immobilized) | [12][13][14][15] |

| Substrate | Racemic 2-(3-Methoxyphenyl)-1-phenylethan-1-ol | |

| Acyl Donor | Isopropenyl Acetate | [12] |

| Solvent | Toluene | [12] |

| Temperature | 40 °C | General EKR conditions |

| Typical Conversion | ~50% | For optimal ee |

| Typical ee | >98% for both alcohol and acetate | [12] |

Analytical Methodology: Chiral HPLC

The determination of enantiomeric excess is critical for evaluating the success of an enantioselective synthesis. Chiral HPLC is the gold standard for this analysis.

General Chiral HPLC Conditions:

-

Column: A polysaccharide-based chiral stationary phase (CSP) is typically effective for the separation of 1,2-diarylethanol enantiomers. Columns such as Daicel Chiralpak® AD-H, OD-H, or Chiralcel® OB are excellent starting points for method development.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol) is commonly used. The ratio of these solvents is adjusted to optimize the resolution and retention times. For basic or acidic compounds, a small amount of an additive like diethylamine (DEA) or trifluoroacetic acid (TFA) may be necessary to improve peak shape.[16]

-

Detection: UV detection at a wavelength where the aromatic rings absorb strongly (e.g., 254 nm) is typically employed.

Proposed Chiral HPLC Method:

| Parameter | Recommended Condition |

| Column | Daicel Chiralpak® AD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane / Isopropanol (90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Sample Preparation | Dissolve a small amount of the purified product in the mobile phase. |

Note: This is a starting point for method development. The mobile phase composition may need to be optimized to achieve baseline separation of the enantiomers.

Conclusion

The enantioselective synthesis of 2-(3-methoxyphenyl)-1-phenylethan-1-ol can be successfully achieved through multiple catalytic strategies. Asymmetric transfer hydrogenation offers a direct and efficient route from the corresponding ketone. Asymmetric Grignard addition provides a powerful method for constructing the C-C bond and stereocenter in a single step. Finally, enzymatic kinetic resolution presents a highly selective and environmentally benign approach for separating the enantiomers of the racemic alcohol. The choice of the optimal protocol will be dictated by the specific requirements of the research or development program. The detailed methodologies and analytical guidance provided herein are intended to empower researchers to confidently and successfully synthesize this valuable chiral building block.

References

-

Organic Syntheses Procedure. phenylmagnesium bromide. [Link]

-

PrepChem.com. Synthesis of Phenyl magnesium bromide. [Link]

-

chemeurope.com. Phenylmagnesium bromide. [Link]

-

Wikipedia. Phenylmagnesium bromide. [Link]

-

University of Missouri-St. Louis. Preparation of the Grignard reagent, phenylmagnesium bromide. [Link]

- Google Patents. Method for synthesizing 3-methoxybenzaldehyde.

-

PubChem. 3-Methoxybenzaldehyde. [Link]

-

Kim, M.-J., et al. (2008). Highly Enantioselective Dynamic Kinetic Resolution of 1,2-Diarylethanols by a Lipase-Ruthenium Couple. Organic Letters, 10(7), 1341-1344. [Link]

-

PMC. Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center. [Link]

-

IRIS . Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. [Link]

-

MDPI. Lipase-Catalyzed Kinetic Resolution of Dimethyl and Dibutyl 1-Butyryloxy-1-carboxymethylphosphonates. [Link]

-

ResearchGate. Asymmetric transfer hydrogenation (ATH) of acetophenone (1 a) to (R)‐1‐phenylethanol (1 b) using Ru‐(R,R)‐TsDPEN complex. [Link]

-

Organic Chemistry Portal. Asymmetric Transfer Hydrogenation of (Hetero)arylketones with Tethered Rh(III)-N-(p-Tolylsulfonyl)-1,2-diphenylethylene-1,2-diamine Complexes: Scope and Limitations. [Link]

-

PubChem. 2-(3-Methoxyphenyl)-1-phenylethan-1-one. [Link]

-

MDPI. (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}-1-phenyl-1-ethanol. [Link]

-

PrepChem.com. Synthesis of racemic 1-phenylethanol. [Link]

-

Phenomenex. Chiral HPLC Separations. [Link]

-

Daicel Chiral Technologies. CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. [Link]

-

Chiralpedia. Chiral HPLC separation: strategy and approaches. [Link]

Sources

- 1. Asymmetric Transfer Hydrogenation of (Hetero)arylketones with Tethered Rh(III)-N-(p-Tolylsulfonyl)-1,2-diphenylethylene-1,2-diamine Complexes: Scope and Limitations [organic-chemistry.org]

- 2. 2-(3-Methoxyphenyl)-1-phenylethan-1-one | C15H14O2 | CID 2759614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. prepchem.com [prepchem.com]

- 5. Phenylmagnesium_bromide [chemeurope.com]

- 6. Phenylmagnesium bromide - Wikipedia [en.wikipedia.org]

- 7. Chemistry 211 Experiment 2 [home.miracosta.edu]

- 8. CN101570473B - Method for synthesizing 3-methoxybenzaldehyde - Google Patents [patents.google.com]

- 9. 3-Methoxybenzaldehyde | 591-31-1 [chemicalbook.com]

- 10. Page loading... [wap.guidechem.com]

- 11. 3-Methoxybenzaldehyde | C8H8O2 | CID 11569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. re.public.polimi.it [re.public.polimi.it]

- 16. chiraltech.com [chiraltech.com]

Application Note: Selective Catalytic Oxidation of 2-(3-Methoxyphenyl)-1-phenylethan-1-ol

Abstract & Strategic Overview

This Application Note details the selective oxidation of 2-(3-Methoxyphenyl)-1-phenylethan-1-ol (a non-phenolic

While classical oxidations (e.g., Jones, PCC) are effective, they are unsuitable for modern pharmaceutical and biomass valorization workflows due to toxicity and poor atom economy. This guide focuses on Cu(I)/TEMPO-catalyzed aerobic oxidation (The Stahl System) as the primary protocol. This method operates under ambient air, uses mild conditions, and offers high chemoselectivity for benzylic alcohols.[1][2]

Critical Technical Insight: In

Chemical Context & Mechanism[1][3][4][5][6][7][8]

Substrate Analysis

-

Substrate: 2-(3-Methoxyphenyl)-1-phenylethan-1-ol (

) -

Target: 2-(3-Methoxyphenyl)-1-phenylethan-1-one[3]

-

Reactivity Profile: The secondary alcohol is benzylic, making it activated for oxidation. The 3-methoxy group on the

-ring exerts a mild electronic effect but primarily serves as a tracer for lignin substructures.

The Cu/TEMPO Catalytic Cycle

The mechanism relies on a cooperative redox cycle. Cu(I) is oxidized to Cu(II) by

Figure 1: Simplified mechanism of the Stahl Aerobic Oxidation. The cycle is driven by the reduction of molecular oxygen to water.

Primary Protocol: Cu(I)/TEMPO Aerobic Oxidation[4][10][11]

This protocol is adapted from the work of Stahl et al. and optimized for benzylic selectivity. It is a self-validating system: the color change of the catalyst serves as a reaction progress indicator.

Reagents & Materials

| Component | Specification | Role |

| Catalyst Precursor | [Cu(MeCN) | Copper source (highly active) |

| Ligand | 2,2'-Bipyridine (bpy) (5 mol%) | Stabilizes Cu species |

| Co-Oxidant | TEMPO (5 mol%) | H-atom abstractor |

| Base | N-Methylimidazole (NMI) (10 mol%) | Proton shuttle/Ligand |

| Solvent | Acetonitrile (MeCN) | Polar aprotic, stabilizes Cu(I) |

| Substrate | 2-(3-Methoxyphenyl)-1-phenylethan-1-ol | 1.0 Equiv (e.g., 1.0 mmol, 228 mg) |

Step-by-Step Methodology

Step 1: Catalyst Preparation (The "Active Solution")

-

In a small vial, dissolve [Cu(MeCN)

]OTf (19 mg, 0.05 mmol) and 2,2'-Bipyridine (7.8 mg, 0.05 mmol) in 1 mL of MeCN. -

Observation: The solution should turn a deep red-brown (characteristic of Cu(I)-bpy). If it is green/blue, oxygen has leaked in, or the Cu(I) is oxidized; prepare fresh.

-

Add TEMPO (7.8 mg, 0.05 mmol) and NMI (8 µL, 0.1 mmol). Stir for 2 minutes.

Step 2: Reaction Initiation

-

Dissolve the substrate (228 mg, 1.0 mmol) in 4 mL of MeCN in a 25 mL round-bottom flask.

-

Add the Catalyst Solution (from Step 1) to the substrate solution.

-

Atmosphere Control: Do not purge with Argon. The reaction requires

.[4]-

Small Scale (<500 mg): Leave the flask open to air with a loose cap or drying tube.

-

Scale-up (>1 g): Fit a balloon of ambient air or pure

(for faster rates).

-

-

Stir vigorously (900 rpm) at Room Temperature (25 °C).

Step 3: Monitoring & Self-Validation

-

Visual Check: The reaction mixture should remain dark red/brown. A shift to green indicates the accumulation of Cu(II) (catalyst resting state change), often signaling that

uptake is too slow (stir faster) or the reaction is complete. -

TLC: Eluent: Hexanes/EtOAc (8:2). The alcohol (starting material) will have a lower

than the ketone. Stain with PMA or UV (ketone is UV active).

Step 4: Workup & Purification

-

Once TLC indicates consumption of starting material (typically 2–6 hours), dilute the mixture with 20 mL of Diethyl Ether .

-

Filter the mixture through a short pad of silica gel (approx. 2 cm) to trap the copper salts. Elute with ether.

-

Concentrate the filtrate under reduced pressure.

-

Purification: If necessary, purify via flash column chromatography (SiO2, Hexanes/EtOAc gradient 95:5 to 80:20).

Alternative Protocol: Vanadium-Catalyzed Oxidation

Use this method if the Cu/TEMPO method results in C-C bond cleavage (formation of benzaldehyde/3-methoxybenzaldehyde).

Rationale: Vanadium(V) complexes favor the oxidation of the secondary alcohol over the C-C cleavage pathway in

-

Catalyst:

(10 mol%) (HQ = 8-hydroxyquinoline). -

Solvent: Pyridine (essential for this selectivity).

-

Conditions: Heat to 100 °C under air atmosphere for 24 hours.

-

Workup: Dilute with EtOAc, wash with 1M HCl (to remove pyridine), brine, dry over

.

Experimental Workflow Diagram

Figure 2: Operational workflow for the Cu/TEMPO oxidation process.

Data & Troubleshooting

Performance Metrics

| Parameter | Cu/TEMPO (Stahl) | Vanadium (Hanson) |

| Yield (Isolated) | 85–95% | 60–75% |

| Reaction Time | 2–6 Hours | 24–48 Hours |

| Temperature | 25 °C (RT) | 100 °C |

| Selectivity | High (Ketone) | Very High (Ketone) |

| Risk | Potential C-C cleavage | Pyridine toxicity |

Troubleshooting Guide

-

Problem: Low conversion after 6 hours.

-

Solution: Add fresh TEMPO (2 mol%). Ensure the reaction vessel is not sealed tight; it needs air exchange.

-

-

Problem: Formation of Benzaldehyde (C-C cleavage).

-

Solution: Lower the temperature to 0 °C. If cleavage persists, switch to the Vanadium protocol.

-

-

Problem: Product is an oil that won't crystallize.

-

Solution: This ketone has a low melting point. Dry thoroughly under high vacuum.

-

References

-

Hoover, J. M., & Stahl, S. S. (2011). Highly Practical Copper(I)/TEMPO Catalyst System for Chemoselective Aerobic Oxidation of Primary Alcohols.[4] Journal of the American Chemical Society, 133(42), 16901–16910.

-

Hanson, S. K., Wu, R., & Silks, L. A. (2012).

-1 Lignin Model Compounds with Copper and Oxovanadium Catalysts. ACS Catalysis, 3(11), 2599–2605.[5] -

Sheldon, R. A., & Arends, I. W. C. E. (2004). Organocatalytic Oxidations Mediated by Nitroxyl Radicals. Advanced Synthesis & Catalysis, 346(9-10), 1051–1071.

Sources

- 1. Stahl oxidation - Wikipedia [en.wikipedia.org]

- 2. electronicsandbooks.com [electronicsandbooks.com]

- 3. 2-(3-Methoxyphenyl)-1-phenylethan-1-one | C15H14O2 | CID 2759614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Copper(I)/TEMPO Catalyzed Aerobic Oxidation of Primary Alcohols to Aldehydes with Ambient Air - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

C-C bond cleavage mechanisms in 2-(3-Methoxyphenyl)-1-phenylethan-1-ol

Application Note: Oxidative C–C Bond Cleavage Protocols for -1 Lignin Models

Executive Summary & Scientific Rationale

The selective cleavage of

This guide details two field-proven protocols to achieve this cleavage:

-

Photocatalytic Radical Scission (Green Chemistry): Utilizes graphitic carbon nitride (g-C

N -

Copper-Catalyzed Aerobic Oxidation (Robustness): A transition-metal approach utilizing Cu(I)/TEMPO for scalable oxidation.

Key Mechanistic Insight: The presence of the 3-methoxyphenyl group (meta-substituted) introduces unique electronic effects. Unlike para-methoxy substituents which stabilize benzylic intermediates via resonance, the meta-methoxy group exerts an inductive effect that alters the oxidation potential, requiring optimized radical initiation rates to prevent over-oxidation or polymerization.

Mechanistic Pathways

Understanding the causality of the cleavage is prerequisite to experimental success. The reaction proceeds primarily via a Single Electron Transfer (SET) mechanism coupled with Hydrogen Atom Transfer (HAT) .

The Radical Cascade

-

Initiation: The photocatalyst (PC) is excited by visible light (

), generating an electron-hole pair ( -

Radical Flux: The electron reduces persulfate (

) to sulfate radicals ( -

Activation:

abstracts the benzylic hydrogen ( -

-Scission: The benzylic radical undergoes oxidative cleavage (often assisted by superoxide

-

Product Formation: The

fragment becomes Benzaldehyde; the

Pathway Visualization

Figure 1: Radical-mediated C-C bond cleavage pathway via photocatalytic SET/HAT mechanisms.

Experimental Protocols

Protocol A: Photocatalytic Cleavage (High Selectivity)

Recommended for mechanistic studies and small-scale screening.

Reagents:

-

Substrate: 2-(3-Methoxyphenyl)-1-phenylethan-1-ol (0.1 mmol)

-

Catalyst: Alkali-treated Graphitic Carbon Nitride (KLCN) or standard g-C

N -

Oxidant: K

S -

Solvent: Acetonitrile/Water (9:1 v/v, 2 mL).

-

Atmosphere: Air or N

(Air preferred for ROS generation).

Workflow:

-

Dispersion: In a 10 mL Pyrex tube, disperse the photocatalyst in the solvent mixture using ultrasonication for 10 minutes. Critical: Homogeneous dispersion prevents hot-spots.

-

Addition: Add the substrate and K

S -

Irradiation: Place the reactor 5 cm away from a 10W Blue LED (450-460 nm). Stir magnetically at 800 rpm.

-

Note: Use a fan to maintain temperature at 25–30°C to prevent thermal degradation.

-

-

Duration: Irradiate for 4–6 hours.

-

Work-up: Centrifuge to remove the solid catalyst (catalyst can be washed and reused). Extract the supernatant with Ethyl Acetate (

mL). -

Analysis: Dry organic layer over Na

SO

Protocol B: Cu-Catalyzed Aerobic Oxidation (Scalable)

Recommended for gram-scale synthesis.

Reagents:

-

Catalyst: CuCl (5 mol%).

-

Co-catalyst: TEMPO (5 mol%) or 1,10-Phenanthroline (5 mol%).

-

Base: K

CO -

Solvent: Toluene or DMF.

-

Oxidant: Atmospheric Oxygen (O

balloon).

Workflow:

-

Charge: Add substrate, CuCl, ligand/TEMPO, and base to a round-bottom flask.

-

Solvation: Add solvent (0.2 M concentration relative to substrate).

-

Oxygenation: Purge the flask with O

for 5 minutes, then attach an O -

Reaction: Heat to 80–100°C with vigorous stirring for 12 hours.

-

Quench: Cool to room temperature. Add 1M HCl to quench the copper species.

-

Extraction: Extract with EtOAc. Wash with brine.

Data Analysis & Validation

To validate the cleavage, you must track the disappearance of the dimer and the appearance of the two monomeric aldehydes.

Table 1: Expected Analytical Parameters (GC-MS)

| Compound | Structure Fragment | Approx.[1][2][3][4][5][6][7][8][9] Retention Index (DB-5) | Key MS Ions (m/z) |

| Substrate | Dimer | ~2100 | 228 ( |

| Product A | Benzaldehyde | ~950 | 106 ( |

| Product B | 3-Methoxybenzaldehyde | ~1180 | 136 ( |

Self-Validating Check:

-

Mass Balance: The molar sum of Benzaldehyde + 3-Methoxybenzaldehyde should equal the moles of substrate consumed (assuming >95% selectivity).

-

Control Experiment: Run the reaction in the dark (Protocol A) or without Cu (Protocol B). <5% conversion confirms the catalytic nature of the mechanism.

References

-

Efficient Photocatalytic Cleavage of C–C Bonds in β-1 Lignin Models. ACS Sustainable Chemistry & Engineering. (2024). Describes the KLCN/Persulfate system and SET mechanism. [Link]

-

Photocatalytic, Oxidative Cleavage of C-C Bond in Lignin Models. Chemistry - A European Journal. (2024). Details chlorine-radical mediated protocols. [Link]

-

Copper-Catalyzed Oxidative Cleavage of the C–C Bonds of β-Alkoxy Alcohols. ACS Omega. (2020).[3] Provides the basis for the copper/air aerobic oxidation protocol. [Link]

-

Selective C–C Bond Cleavage in Diols and Lignin Models. Catalysts. (2020).[3] Discusses vanadium-based oxidative cleavage relevant to 1,2-diaryl substrates. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Alcohol or phenol synthesis by ether cleavage [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. Oxidative cleavage of C-C bonds in lignin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Photocatalytic, Oxidative Cleavage of C-C Bond in Lignin Models and Native Lignin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. CYP3A Mediates an Unusual C(sp2)-C(sp3) Bond Cleavage via Ipso-Addition of Oxygen in Drug Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

Using 2-(3-Methoxyphenyl)-1-phenylethan-1-ol in photocatalytic degradation experiments

Application Note & Protocol

Topic: High-Efficiency Photocatalytic Degradation of 2-(3-Methoxyphenyl)-1-phenylethan-1-ol: A Methodological Guide

Audience: Researchers, scientists, and drug development professionals engaged in environmental remediation and advanced oxidation processes.

Introduction

2-(3-Methoxyphenyl)-1-phenylethan-1-ol is an aromatic alcohol whose structural complexity, featuring two phenyl rings, a hydroxyl group, and a methoxy ether linkage, makes it a pertinent model compound for studying the fate of persistent organic pollutants (POPs) in aqueous environments. Heterogeneous photocatalysis, an advanced oxidation process (AOP), offers a promising, environmentally friendly technology for the complete mineralization of such refractory organic compounds into benign substances like CO₂ and H₂O.[1][2]

This guide provides a comprehensive framework for conducting the photocatalytic degradation of 2-(3-Methoxyphenyl)-1-phenylethan-1-ol using titanium dioxide (TiO₂), a widely utilized, stable, and non-toxic photocatalyst.[2] We will delve into the foundational mechanisms, present detailed, validated protocols for experimentation and analysis, and offer insights into data interpretation. The methodologies described herein are designed to ensure scientific rigor, reproducibility, and a thorough understanding of the degradation process.

Foundational Principles of TiO₂ Photocatalysis

The efficacy of TiO₂-based photocatalysis hinges on its electronic structure as a semiconductor. When TiO₂ is irradiated with photons of energy equal to or greater than its band gap (e.g., λ < 385 nm for anatase TiO₂), an electron (e⁻) is promoted from the valence band (VB) to the conduction band (CB), leaving behind a positive hole (h⁺) in the VB.[3][4]

e⁻/h⁺ Pair Generation: TiO₂ + hν → e⁻ (CB) + h⁺ (VB)

These charge carriers migrate to the catalyst surface and initiate a cascade of redox reactions, generating highly reactive oxygen species (ROS).[5]

-

Oxidative Pathway: The valence band holes (h⁺) are powerful oxidants that can directly oxidize adsorbed organic molecules. More importantly, they react with water or hydroxide ions to form hydroxyl radicals (•OH), which are extremely potent, non-selective oxidizing agents responsible for the primary degradation of the target pollutant.[4]

-

h⁺ + H₂O → •OH + H⁺

-

h⁺ + OH⁻ → •OH

-

-

Reductive Pathway: The conduction band electrons (e⁻) are captured by molecular oxygen (O₂) adsorbed on the catalyst surface, generating superoxide radical anions (•O₂⁻).[3] These can further react to produce other ROS, including hydroxyl radicals.

-

e⁻ + O₂ → •O₂⁻

-

The culmination of these reactions is the systematic breakdown of the organic substrate, in this case, 2-(3-Methoxyphenyl)-1-phenylethan-1-ol, through radical-mediated attack.

Caption: Conceptual diagram of the TiO₂ photocatalytic mechanism.

Materials and Equipment

Reagents

-

2-(3-Methoxyphenyl)-1-phenylethan-1-ol (≥98% purity, CAS: 237763-20-1)

-

Titanium dioxide (e.g., Degussa P25, anatase/rutile mix)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ultrapure water (18.2 MΩ·cm)

-

Perchloric acid or Sodium hydroxide (for pH adjustment)

-

Isopropanol (scavenger, optional)

-

Benzoquinone (scavenger, optional)

-

EDTA (scavenger, optional)

Equipment

-

UV-A lamp (e.g., medium-pressure mercury lamp, λ ≈ 365 nm) or a solar simulator (Xenon lamp)

-

Magnetic stirrer and stir bars

-

Water bath or cooling system to maintain constant temperature[6]

-

pH meter

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Total Organic Carbon (TOC) analyzer

-

Syringe filters (0.22 µm PTFE or similar)

Experimental Protocols

Protocol 3.1: Preparation of Reagents and Standards

-

Pollutant Stock Solution: Accurately weigh ~22.8 mg of 2-(3-Methoxyphenyl)-1-phenylethan-1-ol and dissolve it in 10 mL of methanol to create a 10 mM stock solution. Store in the dark at 4°C. Causality: A stock solution in an organic solvent prevents hydrolysis and allows for precise dilution into the aqueous reaction medium to achieve the desired initial concentration (C₀).

-

Working Solution: Prepare the experimental solution by spiking the required volume of the stock solution into a known volume of ultrapure water. A typical starting concentration is 10-20 mg/L (approx. 44-88 µM).

-

Photocatalyst Suspension: Prepare a catalyst stock suspension (e.g., 1 g/L) in ultrapure water. Disperse the TiO₂ powder by sonicating for 15-30 minutes before use to break up agglomerates and ensure a uniform particle distribution. Causality: Proper dispersion is critical for maximizing the available catalyst surface area and ensuring consistent results.

-

HPLC Calibration Standards: Prepare a series of calibration standards (e.g., 0.5, 1, 2, 5, 10, 20 mg/L) by diluting the stock solution in a water/acetonitrile mixture that mimics the mobile phase composition. This ensures accurate quantification.

Protocol 3.2: Photocatalytic Degradation Procedure

-

Reactor Setup: Add the desired volume of the pollutant working solution to the photoreactor. Place the reactor on a magnetic stirrer and add a stir bar. If required, place the reactor in a water bath to maintain a constant temperature (e.g., 25°C).

-

Catalyst Addition: Add the required volume of the TiO₂ stock suspension to the reactor to achieve the desired catalyst loading. A common starting point is 0.5 g/L.

-

Adsorption-Desorption Equilibrium (Self-Validating Step): Stir the suspension in complete darkness for 30-60 minutes. Causality: This critical step ensures that any initial removal of the pollutant due to physical adsorption onto the catalyst surface is accounted for. The photocatalytic reaction is considered to start only after this equilibrium is reached. Take a sample at the end of this period (t=0) to establish the initial concentration for the photocatalytic phase.

-

Initiate Photoreaction: Turn on the light source to begin the irradiation. Start a timer.

-

Sampling: Withdraw aliquots (e.g., 1-2 mL) at predetermined time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes).

-

Sample Quenching: Immediately filter each aliquot through a 0.22 µm syringe filter to remove the TiO₂ particles and quench the photocatalytic reaction. Transfer the filtrate to an HPLC vial for analysis.

-

Control Experiments (Self-Validating Step): To ensure the observed degradation is due to photocatalysis, perform two control experiments:

-

Photolysis: Irradiate the pollutant solution without the TiO₂ catalyst.

-

Adsorption (Dark Control): Stir the pollutant solution with the TiO₂ catalyst in the dark for the entire duration of the experiment.

-

Protocol 3.3: Analytical Methodology

The primary analytical technique for monitoring the degradation of the parent compound is HPLC.

| HPLC Parameters | Value / Description | Rationale |

| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | Provides excellent separation for aromatic compounds. |

| Mobile Phase | Isocratic; Acetonitrile:Water (e.g., 60:40 v/v) | A common mobile phase for compounds of this polarity. |

| Flow Rate | 1.0 mL/min | Standard flow rate for efficient separation. |

| Injection Volume | 20 µL | A typical volume for analytical HPLC. |

| Column Temperature | 30°C | Maintains stable retention times. |

| Detection | UV-Vis Detector at λmax (approx. 220 nm and 270 nm) | Aromatic rings provide strong UV absorbance for sensitive detection. |

Mineralization Analysis: Use a TOC analyzer to measure the Total Organic Carbon in samples taken at the beginning and end of the experiment. A significant decrease in TOC confirms the conversion of the organic molecule to CO₂.[8]

Data Analysis and Interpretation

-

Degradation Efficiency: Calculate the percentage of degradation at each time point using the following formula: Degradation (%) = [(C₀ - Cₜ) / C₀] * 100 where C₀ is the initial concentration after dark adsorption, and Cₜ is the concentration at time t.

-

Kinetic Analysis: The photocatalytic degradation of many organic pollutants at low concentrations follows pseudo-first-order kinetics, described by the Langmuir-Hinshelwood model.[9] ln(C₀ / Cₜ) = k_app * t where k_app is the apparent pseudo-first-order rate constant (min⁻¹). A plot of ln(C₀ / Cₜ) versus time (t) should yield a straight line, and the slope will be k_app.

Sample Data Presentation

| Time (min) | Concentration (mg/L) | ln(C₀/Cₜ) | Degradation (%) |

| 0 | 10.2 | 0.00 | 0.0 |

| 15 | 6.8 | 0.40 | 33.3 |

| 30 | 4.5 | 0.81 | 55.9 |

| 60 | 2.1 | 1.58 | 79.4 |

| 90 | 0.9 | 2.43 | 91.2 |

| 120 | 0.3 | 3.53 | 97.1 |

digraph "Experimental_Workflow" { graph [bgcolor="#F1F3F4", fontname="Helvetica", fontsize=12, fontcolor="#202124"]; node [shape=box, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];// Define nodes with specific colors and high-contrast font colors prep [label="1. Reagent Preparation\n(Pollutant Stock, Catalyst Slurry)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; setup [label="2. Reactor Setup\n(Add Pollutant & Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; dark [label="3. Dark Adsorption\n(30-60 min, Stirring)", fillcolor="#FBBC05", fontcolor="#202124"]; t0 [label="Sample at t=0", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; irradiate [label="4. Initiate Irradiation\n(Turn on UV Lamp)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; sampling [label="5. Timed Sampling\n(e.g., 15, 30, 60 min...)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; filter[label="6. Quench & Filter\n(0.22 µm Syringe Filter)", fillcolor="#34A853", fontcolor="#FFFFFF"]; hplc [label="7. HPLC Analysis\n(Quantify Parent Compound)", fillcolor="#34A853", fontcolor="#FFFFFF"]; toc [label="TOC Analysis\n(Assess Mineralization)", fillcolor="#34A853", fontcolor="#FFFFFF"]; data [label="8. Data Processing\n(Calculate Degradation %, Kinetics)", fillcolor="#202124", fontcolor="#FFFFFF"];

// Define workflow edges prep -> setup; setup -> dark; dark -> t0 [label="Establish C₀"]; t0 -> irradiate; irradiate -> sampling; sampling -> filter; filter -> hplc; filter -> toc [style=dashed, label="Optional (t=0, t=final)"]; hplc -> data; toc -> data [style=dashed]; }

Caption: Experimental workflow for photocatalytic degradation.

References

-

Scientific.net. Photocatalytic Degradation of Organic Pollutants: A Review. Available from: [Link]

-

Li, X., Wei, H., Song, T., & Lu, H. (2023). A review of the photocatalytic degradation of organic pollutants in water by modified TiO2. Water Science and Technology, 88(6), 1495-1507. Available from: [Link]

-

Wu, T., Liu, G., Zhao, J., Hidaka, H., & Serpone, N. (1998). Mechanism of TiO2-Assisted Photocatalytic Degradation of Dyes under Visible Irradiation: Photoelectrocatalytic Study by TiO2-Film Electrodes. The Journal of Physical Chemistry B, 102(30), 5845-5851. Available from: [Link]

-

Li, X., Wei, H., Song, T., & Lu, H. (2023). A review of the photocatalytic degradation of organic pollutants in water by modified TiO2. Water Science and Technology, 88(6), 1495-1507. Available from: [Link]

-

ResearchGate. Experimental setup for photocatalytic degradation. Available from: [Link]

-